N-(4-acetamidophenyl)-2-{3-[(4-fluorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide is a complex organic compound with potential pharmaceutical applications. It belongs to a class of compounds known for their biological activity, particularly in medicinal chemistry. The compound's molecular weight is 435.42 g/mol, and its molecular formula is C21H18FN7O3. The structure features multiple functional groups, including an acetamide moiety and a triazolopyrimidine core, which contribute to its chemical properties and biological activity.
This compound is classified under the category of triazolopyrimidine derivatives, which are known for their diverse pharmacological properties. It can be sourced from chemical databases and suppliers specializing in pharmaceutical compounds. The compound's unique structure suggests potential uses in drug development, especially in targeting specific biological pathways.
The synthesis of N-(4-acetamidophenyl)-2-{3-[(4-fluorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide typically involves multi-step organic reactions. Key methods may include:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product. Analytical techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy are employed for monitoring the reaction progress and characterizing the product.
The compound features a complex structure characterized by:
The structural representation can be visualized using SMILES notation: CC(Nc1cccc(c1)NC(CN1C=Nc2c(C1=O)nnn2Cc1ccc(cc1)F)=O)=O.
N-(4-acetamidophenyl)-2-{3-[(4-fluorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide may undergo various chemical reactions including:
Each reaction requires optimization of conditions such as pH, temperature, and catalyst presence to achieve desired outcomes with minimal byproducts.
The mechanism of action for N-(4-acetamidophenyl)-2-{3-[(4-fluorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide is not fully elucidated but is hypothesized to involve:
The compound exhibits moderate solubility in organic solvents and limited solubility in water due to its lipophilic characteristics.
Key chemical properties include:
N-(4-acetamidophenyl)-2-{3-[(4-fluorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide has potential applications in:
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 511-37-5